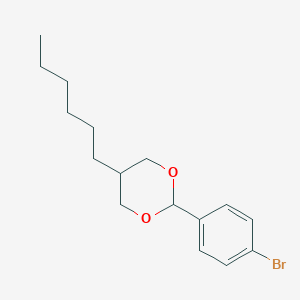

2-(4-Bromophenyl)-5-hexyl-1,3-dioxane

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with applications spanning from pharmaceuticals to polymers. Within this vast field, saturated six-membered heterocycles containing two oxygen atoms, such as 1,3-dioxanes, are of fundamental importance. The synthesis of 2-(4-Bromophenyl)-5-hexyl-1,3-dioxane is typically achieved through the acid-catalyzed acetalization reaction. This involves the condensation of 4-bromobenzaldehyde (B125591) with a substituted 1,3-diol, specifically 2-hexylpropane-1,3-diol.

Significance of the 1,3-Dioxane (B1201747) Scaffold in Organic Synthesis and Materials Science

The 1,3-dioxane scaffold is a versatile tool in modern organic chemistry and materials science. Its applications are diverse, ranging from a protective group to a core component of advanced functional materials.

In Organic Synthesis : One of the most common applications of the 1,3-dioxane structure is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. The formation of the dioxane ring effectively masks the reactivity of these functional groups. This acetal (B89532) structure is stable under a wide range of conditions, including basic, reductive, and oxidative environments, but can be easily removed under acidic conditions, making it an ideal protective strategy in multi-step syntheses.

In Materials Science : The rigid and well-defined geometry of the 2,5-disubstituted 1,3-dioxane ring makes it an excellent building block (mesogen) for liquid crystals. rsc.orgtandfonline.com The combination of a rigid core and flexible alkyl chains is a classic design principle for molecules that exhibit liquid crystalline phases (mesophases). The 1,3-dioxane ring, coupled with the phenyl group, provides the necessary structural anisotropy, while the hexyl chain contributes to the fluidity required for these intermediate states of matter. Numerous liquid crystalline materials incorporating the 2-aryl-5-alkyl-1,3-dioxane motif have been synthesized and studied for their potential use in display technologies. rsc.orgresearchgate.net

| Compound Class | Example Structure | Observed Mesophases | Reference |

| 2,5-Diaryl-1,3-dioxanes | 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxane | Nematic, Smectic A | rsc.org |

| Ionic Liquid Crystals | N-Alkyl-4-(5-(p-alkoxyphenyl)-1,3-dioxane-2-yl)-pyridinium bromide | Not specified | mrs-j.org |

| Ferroelectric Liquid Crystals | (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates | Chiral Smectic C | tandfonline.com |

Table 1: Examples of Liquid Crystalline Compounds Incorporating the 1,3-Dioxane Scaffold.

Role of Halogenated Phenyl Moieties in Molecular Design and Reactivity

The inclusion of a halogenated phenyl group, specifically a 4-bromophenyl moiety, is a deliberate design choice that significantly influences the molecule's properties and potential applications.

Synthetic Handle for Derivatization : The carbon-bromine bond on the phenyl ring serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward extension of the molecular structure, enabling the synthesis of more complex derivatives. For instance, the bromine atom can be replaced with other aromatic groups, alkyl chains, or functional moieties to fine-tune the material's properties or to link multiple molecules together to form dimers, oligomers, or polymers.

Current Research Trends and Unexplored Avenues for this compound Derivatives

Current research on compounds structurally related to this compound is heavily focused on the field of materials science, particularly the development of new liquid crystals. rsc.org The exploration of how systematic changes to the molecular structure affect mesophase behavior is a prominent theme.

Current Trends:

Liquid Crystal Development : The primary research direction for 2-aryl-5-alkyl-1,3-dioxanes is their application as components in liquid crystal mixtures for displays. Research focuses on synthesizing analogues with different substituents on the phenyl ring (e.g., fluorine) and varying lengths of the alkyl chain to optimize properties like clearing point, viscosity, and dielectric anisotropy. rsc.org

Unexplored Avenues:

Synthesis of Dimeric and Polymeric Materials : The reactive handle provided by the bromine atom has not been fully exploited for this specific scaffold. An unexplored avenue is the use of cross-coupling reactions to synthesize dimeric or polymeric liquid crystals. Such materials could exhibit enhanced thermal stability and unique mesophase behaviors compared to their monomeric counterparts.

Investigation of Biological Activity : Both the 1,3-dioxane ring and bromophenyl groups are found in numerous biologically active compounds and pharmaceuticals. While the primary focus for this class of molecules has been on materials science, a systematic investigation into the potential biological activities (e.g., antimicrobial, antifungal) of this compound and its derivatives could reveal new opportunities in medicinal chemistry.

Chiral Derivatives : The synthesis of enantiomerically pure versions of this compound, by introducing chirality at the C5 position or in the hexyl chain, could lead to the development of novel ferroelectric or chiral nematic liquid crystals, which are valuable for fast-switching displays and optical applications. tandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23BrO2 |

|---|---|

Molecular Weight |

327.26 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-hexyl-1,3-dioxane |

InChI |

InChI=1S/C16H23BrO2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(17)10-8-14/h7-10,13,16H,2-6,11-12H2,1H3 |

InChI Key |

VQSOFGDNDIUQRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1COC(OC1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2 4 Bromophenyl 5 Hexyl 1,3 Dioxane

Conformational Dynamics of the 1,3-Dioxane (B1201747) Ring System

Like its parent carbocycle, cyclohexane (B81311), the 1,3-dioxane ring is not planar. It predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net This chair conformation is in dynamic equilibrium with other higher-energy forms, most notably the flexible twist-boat conformations. The energy barrier for the chair-to-chair interconversion, which proceeds through twist-boat intermediates, is significant but typically surmountable at room temperature.

The chair conformer is considerably more stable than the twist forms. Computational studies on unsubstituted 1,3-dioxane have quantified this energy difference. Density Functional Theory (DFT) calculations, for instance, have shown the chair conformer to be more stable than the 2,5-twist conformer by approximately 5-6 kcal/mol. The 1,4-twist form is generally found to be even higher in energy. researchgate.net This substantial energy gap means that at equilibrium, the vast majority of 1,3-dioxane molecules will exist in a chair conformation.

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Chair | 0.0 (Global Minimum) | All bond angles are near tetrahedral, minimizing angle strain. |

| 2,5-Twist | ~5.2 - 6.0 | A flexible, higher-energy intermediate in ring inversion. |

| 1,4-Twist | ~6.2 - 7.0 | Generally higher in energy than the 2,5-twist form. |

Data synthesized from computational studies on 1,3-dioxane systems. researchgate.net

Influence of the 2-(4-Bromophenyl) Group on Ring Conformation

The introduction of a bulky substituent at the C2 position, such as the 4-bromophenyl group, has a profound impact on the conformational equilibrium of the dioxane ring. In a chair conformation, a substituent at C2 can occupy either an axial or an equatorial position.

An axial 2-substituent experiences severe steric repulsion from the axial hydrogen atoms at the C4 and C6 positions. These destabilizing interactions, known as 1,3-diaxial interactions, are particularly pronounced for large groups. Consequently, the 2-(4-Bromophenyl) group will exhibit a very strong preference for the equatorial position to minimize this steric strain. The conformational free energy difference (A-value) for a phenyl group on a cyclohexane ring is approximately 3.0 kcal/mol, and a similar or even greater value is expected in the 1,3-dioxane system due to the shorter C-O bond lengths, which can exacerbate steric crowding. organicchemistrydata.org This strong equatorial preference effectively "locks" the ring into a single chair conformation, significantly reducing its conformational mobility.

Stereochemical Implications of the 5-Hexyl Substituent

With the 2-(4-bromophenyl) group firmly anchored in the equatorial position, the stereochemistry of the molecule is determined by the orientation of the 5-hexyl substituent. This gives rise to two possible diastereomers: cis and trans.

cis-isomer : The 5-hexyl group is on the same side of the ring as the 2-(4-bromophenyl) group. In the preferred chair conformation, this places the 5-hexyl group in the equatorial position.

trans-isomer : The 5-hexyl group is on the opposite side of the ring. This orients the 5-hexyl group into the axial position.

The preference for a substituent to occupy the equatorial position is quantified by its conformational A-value, which represents the energy penalty of placing it in the axial position. masterorganicchemistry.comlibretexts.org For a straight-chain alkyl group like hexyl, the A-value is estimated to be around 1.7-1.8 kcal/mol, similar to that of an ethyl group. organicchemistrydata.orgmasterorganicchemistry.com This is because the remainder of the alkyl chain can orient itself away from the ring, so its length has a minimal additional steric impact.

This energy difference dictates that the cis-isomer, with both bulky groups in the more stable equatorial orientation, will be thermodynamically favored over the trans-isomer, where the hexyl group is forced into a sterically hindered axial position. The equilibrium will therefore overwhelmingly lie on the side of the cis-diastereomer.

Computational and Experimental Approaches to Conformational Preferences

The determination of the preferred conformation of substituted 1,3-dioxanes relies on a combination of experimental techniques and computational modeling.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for conformational analysis. Axial and equatorial protons have distinct chemical shifts and coupling constants. Typically, equatorial protons at C4 and C6 are deshielded (appear at a higher ppm value) compared to their axial counterparts due to the magnetic anisotropy of the C-O bonds. nih.gov Furthermore, the magnitude of the vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle, allowing for the differentiation of stereoisomers. researchgate.net

X-ray Crystallography: For solid-state analysis, X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the precise conformation of the ring and its substituents. researchgate.net Studies on analogous 2-aryl-1,3-dioxanes have consistently shown a chair conformation with the aryl group in an equatorial position. researchgate.net

| Proton Position | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |

|---|---|---|

| Axial (Hax) | ~3.6 - 3.8 | ³Jax,ax ≈ 10-13 Hz; ³Jax,eq ≈ 2-5 Hz |

| Equatorial (Heq) | ~4.0 - 4.2 | ³Jeq,ax ≈ 2-5 Hz; ³Jeq,eq ≈ 1-3 Hz |

Note: Values are approximate and can be influenced by other substituents and the solvent. docbrown.info

Computational Approaches:

Density Functional Theory (DFT): DFT and other ab initio quantum chemical methods are widely used to model the potential energy surface of molecules. researchgate.net These calculations can accurately predict the relative energies of different conformers (e.g., cis-chair, trans-chair, twist-boats) and the energy barriers for their interconversion, providing a theoretical foundation for the experimental observations. researchgate.net

Stereoelectronic Effects and Anomeric Interactions within the Dioxane Ring

Beyond simple steric considerations, the conformation of the 1,3-dioxane ring is also governed by subtle stereoelectronic effects. These effects arise from interactions between electron orbitals.

Furthermore, other hyperconjugative interactions play a role. For instance, interactions between the oxygen lone pairs and the antibonding orbitals of the axial C-H bonds at C4 and C6 (nO → σ*C-Hax) are known to be stabilizing. acs.orgresearchgate.netfigshare.com The presence of substituents can modulate these electronic effects. The electron-withdrawing nature of the 4-bromophenyl group can influence the electron density at the C2 position, while the alkyl group at C5 can affect the electronic environment of the C4-C5-C6 portion of the ring. These complex orbital interactions collectively fine-tune the conformational preferences and structural parameters of the molecule.

Reaction Chemistry and Functional Group Transformations of 2 4 Bromophenyl 5 Hexyl 1,3 Dioxane

Reactivity of the 1,3-Dioxane (B1201747) Acetal (B89532) Linkage

The 1,3-dioxane group serves as a cyclic acetal, which is primarily known as a protecting group for carbonyl compounds or 1,3-diols. thieme-connect.de Its stability under basic, oxidative, and reductive conditions makes it robust, yet it is susceptible to cleavage under acidic conditions, providing a controllable method for deprotection or transformation. thieme-connect.de

The acetal linkage in the 1,3-dioxane ring is sensitive to acid. In the presence of aqueous acid, the acetal undergoes hydrolysis to regenerate the parent carbonyl compound (4-bromobenzaldehyde) and the 1,3-diol (2-hexyl-1,3-propanediol). This reaction is reversible and is a standard method for deprotection. organic-chemistry.org

The mechanism involves protonation of one of the dioxane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal intermediate, which then eliminates the diol to yield the protonated aldehyde.

Furthermore, in the presence of a different diol or alcohol under anhydrous acidic conditions, transacetalization or exchange reactions can occur. This allows for the conversion of the 1,3-dioxane to a different acetal or ketal, a useful strategy for altering protecting groups without isolating the intermediate carbonyl compound. organic-chemistry.org

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis

| Catalyst | Solvent | Temperature | Outcome |

| HCl (aq) | Tetrahydrofuran/Water | Room Temperature | Cleavage to 4-bromobenzaldehyde (B125591) and 2-hexyl-1,3-propanediol |

| p-Toluenesulfonic acid | Acetone/Water | 25-50 °C | Cleavage to 4-bromobenzaldehyde and 2-hexyl-1,3-propanediol |

| Erbium(III) triflate | Wet Nitromethane | Room Temperature | Chemoselective cleavage of the acetal organic-chemistry.org |

Beyond simple hydrolysis, the 1,3-dioxane ring can undergo regioselective ring-opening reactions to yield functionalized mono-ethers of the corresponding 1,3-diol. researchgate.net These reactions are particularly valuable in carbohydrate and natural product synthesis. researchgate.net The regioselectivity of the cleavage is influenced by the choice of reducing agent and Lewis acid, as well as steric and electronic factors within the substrate. researchgate.net

For instance, treatment with a Lewis acid (e.g., AlCl₃) in combination with a hydride source (e.g., LiAlH₄) can lead to reductive cleavage of one of the C-O bonds, yielding a primary or secondary alcohol. researchgate.net The direction of opening can often be controlled; for example, reductive opening using diisobutylaluminium hydride (DIBAL-H) tends to yield the benzyl (B1604629) ether on the less hindered oxygen atom. researchgate.net These transformations convert the protecting group into a functional handle for further elaboration.

Synthetic Transformations of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov The carbon-bromine bond provides a reliable handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the aryl bromide in the target molecule is an excellent substrate for these transformations. fiveable.menobelprize.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl structures. Reacting 2-(4-bromophenyl)-5-hexyl-1,3-dioxane with an arylboronic acid would yield a 2-(biphenyl-4-yl)-5-hexyl-1,3-dioxane derivative. The reaction is tolerant of a wide variety of functional groups, meaning the 1,3-dioxane ring would remain intact under typical Suzuki conditions. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org This reaction is a highly efficient method for the synthesis of arylalkynes. Applying this to the target compound would allow for the introduction of an alkynyl substituent at the 4-position of the phenyl ring, creating a conjugated enyne system after potential further modifications. libretexts.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgfu-berlin.de This reaction typically yields a substituted alkene, with a strong preference for the trans isomer. organic-chemistry.org For example, reacting this compound with an alkene like n-butyl acrylate (B77674) would attach a vinyl group to the phenyl ring, generating a precursor to cinnamic acid derivatives. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkene |

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. nih.gov The 4-bromophenyl ring in this compound lacks such activation. Therefore, it is generally unreactive towards traditional SNAr reactions with common nucleophiles under standard conditions.

For substitution to occur, harsh reaction conditions or the use of highly reactive nucleophiles and specialized catalytic systems (e.g., Buchwald-Hartwig amination for N-nucleophiles or copper-catalyzed reactions for O-nucleophiles) would be necessary. These reactions proceed through mechanisms distinct from the classical addition-elimination pathway of SNAr.

Chemical Modifications of the 5-Hexyl Side Chain

The 5-hexyl side chain is an aliphatic, non-polar moiety. As a saturated alkyl chain, it is generally less reactive than the other functional groups in the molecule. However, it can undergo transformations characteristic of alkanes, most notably free-radical reactions.

For example, free-radical bromination, initiated by light or a radical initiator like AIBN, could introduce a bromine atom onto the hexyl chain. The selectivity of this reaction would favor the secondary carbons, although a mixture of products is likely.

Alternatively, selective oxidation of the terminal methyl group or a specific methylene (B1212753) group could be achieved using advanced enzymatic or chemo-selective catalytic methods. nih.gov Such transformations could introduce hydroxyl, carbonyl, or carboxylic acid functionalities, significantly altering the physical and chemical properties of the parent molecule. These modifications are often explored in the context of metabolite synthesis or for creating new bioactive analogues of a parent compound. nih.gov

Terminal Functionalization of the Alkyl Chain

The 5-hexyl group of this compound presents a non-activated aliphatic chain. Its functionalization typically requires strategies that can selectively target the terminal methyl group or a methylene group. While specific studies on this molecule are not available, established methods for remote C-H functionalization can be applied.

One potential approach involves free-radical halogenation, which, while often non-selective, can be biased towards the terminal position under specific conditions, such as using bulky radical initiators or in the presence of directing groups. Subsequent nucleophilic substitution of the resulting terminal halide would introduce a variety of functional groups (e.g., -OH, -CN, -N3).

Another strategy is the application of modern catalytic C-H activation/functionalization reactions. Systems employing catalysts based on metals like palladium, rhodium, or copper could potentially achieve selective oxidation or carbon-carbon bond formation at the terminal position of the hexyl chain. These reactions, however, would need to be carefully optimized to avoid competing reactions at the aromatic ring or cleavage of the dioxane acetal.

Table 1: Representative Terminal Functionalization Reactions of Alkyl Chains

| Entry | Reaction Type | Reagents and Conditions | Product |

| 1 | Radical Bromination | NBS, Light, CCl4 | 2-(4-Bromophenyl)-5-(6-bromohexyl)-1,3-dioxane |

| 2 | Terminal Hydroxylation | PhI(OAc)2, Pd(OAc)2 | 2-(4-Bromophenyl)-5-(6-hydroxyhexyl)-1,3-dioxane |

| 3 | Cyanation (from bromide) | NaCN, DMSO | 2-(4-Bromophenyl)-5-(6-cyanohexyl)-1,3-dioxane |

Note: This table presents plausible transformations based on general principles of organic synthesis, as direct experimental data for this compound is not available in the cited literature.

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound can target either the 1,3-dioxane ring or the 4-bromophenyl group.

Oxidative Reactions: The 1,3-dioxane ring is relatively robust towards many oxidizing agents. thieme-connect.de However, under certain conditions, oxidative cleavage of the acetal can occur. For instance, treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or molecular oxygen in the presence of cobalt catalysts can lead to the formation of hydroxy alkyl esters. organic-chemistry.org The 4-bromophenyl group is generally stable to oxidation, as is the alkyl chain, although harsh conditions could lead to degradation.

Reductive Reactions: Reductive cleavage of the 1,3-dioxane ring is a well-established transformation. The use of a combination of a Lewis acid and a hydride source, such as lithium aluminum hydride and aluminum chloride (LiAlH4-AlCl3), can open the ring to yield a hydroxy ether. cdnsciencepub.comcdnsciencepub.com The regioselectivity of this cleavage is influenced by the substitution pattern and the stability of the intermediate oxocarbenium ion. Other reducing systems like diisobutylaluminium hydride (DIBALH) have also been employed for similar transformations, particularly in carbohydrate chemistry. researchgate.net

The 4-bromophenyl moiety can also undergo reductive transformations. Catalytic hydrogenation (e.g., H2, Pd/C) could potentially debrominate the ring to yield 2-phenyl-5-hexyl-1,3-dioxane. Alternatively, the bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which involve an initial oxidative addition step at the metal catalyst center.

Table 2: Potential Oxidative and Reductive Transformations

| Entry | Transformation | Reagents and Conditions | Product |

| 1 | Oxidative Ring Cleavage | m-CPBA, CH2Cl2 | 3-Hydroxypropyl 4-bromobenzoate (B14158574) (after hydrolysis) |

| 2 | Reductive Ring Cleavage | LiAlH4, AlCl3, Et2O | 3-((4-Bromobenzyl)oxy)nonan-1-ol |

| 3 | Reductive Debromination | H2, Pd/C, Et3N, EtOH | 2-Phenyl-5-hexyl-1,3-dioxane |

Note: The products listed are predicted based on the reactivity of analogous 2-aryl-1,3-dioxane systems.

Mechanistic Studies of Key Reactions Involving this compound

While mechanistic studies specific to this compound have not been reported, the mechanisms of key reactions involving the 2-aryl-1,3-dioxane scaffold are well-understood from studies on analogous compounds.

Mechanism of Acid-Catalyzed Hydrolysis: The hydrolysis of the 1,3-dioxane ring, the reverse of its formation, is a fundamental acid-catalyzed process. libretexts.orgucalgary.ca The mechanism proceeds through the following key steps:

Protonation: One of the dioxane oxygen atoms is protonated by an acid catalyst, making it a better leaving group.

Ring Opening: The C-O bond cleaves to form a resonance-stabilized oxocarbenium ion intermediate. The stability of this cation is enhanced by the adjacent oxygen atom and the 2-aryl substituent.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: Loss of a proton from the resulting oxonium ion yields a hemiacetal alcohol.

Repeat and Cleavage: The process repeats with protonation of the second oxygen (originally the hemiacetal hydroxyl), followed by elimination to release the aldehyde (4-bromobenzaldehyde) and the 1,3-diol (2-hexyl-1,3-propanediol).

Mechanism of Reductive Ring Cleavage: The reductive cleavage of 1,3-dioxanes with hydride reagents in the presence of a Lewis acid is believed to proceed via an oxocarbenium ion intermediate. cdnsciencepub.com

Lewis Acid Coordination: The Lewis acid (e.g., AlCl3) coordinates to one of the oxygen atoms of the dioxane ring.

C-O Bond Cleavage: This coordination weakens the C-O bond, facilitating its cleavage to generate a stable oxocarbenium ion and a chloroaluminate-alkoxide complex. The stability of the oxocarbenium ion is crucial and dictates the regioselectivity of the ring opening.

Hydride Attack: A hydride ion (from LiAlH4) then attacks the electrophilic carbon of the oxocarbenium ion, leading to the formation of the final hydroxy ether product. cdnsciencepub.com The regiochemistry of the hydride attack is determined by steric and electronic factors of the intermediate cation.

Theoretical and Computational Chemistry Studies on 2 4 Bromophenyl 5 Hexyl 1,3 Dioxane

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 2-(4-bromophenyl)-5-hexyl-1,3-dioxane. These methods, which are based on the principles of quantum mechanics, provide accurate descriptions of the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations also allow for the prediction of its vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule.

DFT studies on related bromophenyl compounds have demonstrated the utility of this approach in accurately predicting molecular geometries and vibrational modes. nih.govnih.gov For instance, the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), is commonly used to achieve a balance between accuracy and computational cost. nih.gov The optimized geometry of this compound would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | 1.91 |

| C-O Bond Length (Å) | 1.43 |

| C-C Bond Length (Å) | 1.54 |

| O-C-O Bond Angle (°) | 112.5 |

| C-C-C Bond Angle (°) | 109.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from DFT calculations on similar organic molecules.

The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule, aiding in its experimental identification and characterization.

Ab initio methods are another class of quantum mechanical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of various molecular properties.

For this compound, high-level ab initio calculations could be used to refine the prediction of its electronic properties, such as the dipole moment, polarizability, and ionization potential. These properties are crucial for understanding the molecule's interactions with other molecules and with external electric fields.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanical methods provide a detailed electronic description, they are often too computationally expensive for studying the dynamic behavior of larger molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape and dynamics of this compound.

MM methods use a classical mechanics approach, representing atoms as spheres and bonds as springs, to calculate the potential energy of a molecule as a function of its geometry. This allows for a rapid exploration of different possible conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule. Studies on similar heterocyclic systems have successfully employed these techniques to understand their conformational preferences. frontiersin.orgsciepub.com

For this compound, MD simulations could reveal the preferred orientations of the hexyl chain and the bromophenyl group, as well as the flexibility of the dioxane ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry plays a vital role in predicting spectroscopic parameters, which are essential for the structural elucidation of molecules.

As mentioned, DFT calculations can provide theoretical vibrational frequencies that correlate with experimental IR spectra. espublisher.com Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of this compound.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C (Aromatic, C-Br) | 122.3 |

| ¹³C (Dioxane, C2) | 101.5 |

| ¹H (Dioxane, C2-H) | 5.5 |

| ¹H (Hexyl, CH₂) | 1.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from NMR predictions for similar organic molecules.

Reaction Pathway Modeling and Transition State Analysis

Theoretical methods can be employed to investigate the reactivity of this compound by modeling potential reaction pathways. This involves identifying the transition state structures and calculating the activation energies for various reactions. Such studies are crucial for understanding the mechanisms of chemical transformations and for designing new synthetic routes. For instance, the Suzuki cross-coupling reaction, which is common for bromophenyl compounds, could be modeled to understand its mechanism and optimize reaction conditions. nih.gov

Exploration of Intermolecular Interactions and Aggregation Behavior

The non-covalent interactions between molecules of this compound, as well as its interactions with other molecules, govern its macroscopic properties, such as its physical state and solubility. Computational methods can be used to study these intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

Understanding the aggregation behavior of this compound is important for predicting its behavior in different environments. Molecular dynamics simulations can be particularly useful in this regard, as they can model the self-assembly of multiple molecules and provide insights into the structure and stability of the resulting aggregates.

Applications of 2 4 Bromophenyl 5 Hexyl 1,3 Dioxane As a Precursor in Advanced Materials and Organic Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The presence of a bromine atom on the phenyl ring of 2-(4-Bromophenyl)-5-hexyl-1,3-dioxane makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnobelprize.orgwikipedia.org The bromophenyl moiety can be readily transformed into more complex structures, allowing for the construction of elaborate molecular frameworks.

Key palladium-catalyzed reactions applicable to this compound include the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This methodology is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. nobelprize.orgresearchgate.net

The Heck reaction, on the other hand, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of stilbenes and other vinylarenes. The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne.

The versatility of these cross-coupling reactions allows for the introduction of a wide range of functional groups, making this compound a valuable intermediate in the synthesis of complex organic molecules. The 1,3-dioxane (B1201747) ring can serve as a protecting group for a 1,3-diol, which can be deprotected under acidic conditions at a later stage of the synthesis. thieme-connect.de

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound This table presents hypothetical reaction examples based on established palladium-catalyzed cross-coupling methodologies.

| Reaction Name | Coupling Partner | Catalyst | Base | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Biphenyl-4-yl)-5-hexyl-1,3-dioxane |

| Heck Reaction | Styrene | Pd(OAc)₂ | Et₃N | 2-(4-Styrylphenyl)-5-hexyl-1,3-dioxane |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 2-(4-(Phenylethynyl)phenyl)-5-hexyl-1,3-dioxane |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | N-(4-(5-Hexyl-1,3-dioxan-2-yl)phenyl)aniline |

Integration into Polymer Architectures (e.g., as a monomer for specialized polymers)

The bifunctional nature of this compound, possessing a reactive aryl bromide and a stable heterocyclic ring, makes it a promising candidate for incorporation into polymer structures. The bromophenyl group can serve as a reactive site for polymerization through cross-coupling reactions, leading to the formation of conjugated polymers. For instance, Suzuki polymerization of dihaloaryl compounds with aryldiboronic acids is a common method for synthesizing poly(p-phenylene)s and related materials. researchgate.net

Alternatively, the 1,3-dioxane ring itself can be involved in polymerization. While 1,3-dioxolanes have been more extensively studied in this context, the principles can be extended to 1,3-dioxanes. Cationic ring-opening polymerization of 2-substituted-4-methylene-1,3-dioxolanes has been reported to yield polymers with the dioxane ring in the polymer backbone. researchgate.net Such polymers can exhibit interesting properties, and the presence of the hexyl and bromophenyl groups would further functionalize the resulting material.

The hexyl chain can impart solubility and processability to the resulting polymers, while the bromophenyl group offers a site for post-polymerization modification. This could allow for the fine-tuning of the polymer's electronic and physical properties for specific applications, such as in organic electronics or as specialty coatings.

Table 2: Potential Polymerization Pathways Involving this compound Analogs This table outlines potential polymerization strategies based on known reactions of similar monomers.

| Polymerization Method | Monomer Type | Resulting Polymer Structure | Potential Properties |

| Suzuki Polycondensation | Diboronic acid ester of this compound | Alternating copolymer with arylene units | Conjugated, potentially semiconducting |

| Heck Polycondensation | Diene comonomer | Polymer with vinylene linkages | Optically active materials |

| Cationic Ring-Opening Polymerization | Functionalized 2-phenyl-4-methylene-1,3-dioxolane (analog) | Poly(alkylene ether) with pendant dioxane rings | Biocompatible, biodegradable |

Exploration in Liquid Crystalline Systems and Soft Matter (based on common dioxane applications)

The rigid 1,3-dioxane ring, substituted with a phenyl group and a flexible alkyl chain, is a structural motif commonly found in liquid crystalline compounds. The combination of a rigid core and a flexible tail is a key requirement for the formation of mesophases. The 2-phenyl-1,3-dioxane (B8809928) unit can act as a mesogenic core, and the hexyl chain can serve as the flexible tail. The bromophenyl group can further influence the liquid crystalline properties by altering the molecular polarity and polarizability.

Numerous studies have demonstrated that compounds containing the 2-aryl-5-alkyl-1,3-dioxane scaffold exhibit a variety of liquid crystalline phases, including nematic and smectic phases. rsc.orgbeilstein-journals.org The specific phase behavior and transition temperatures are highly dependent on the nature of the substituents on the phenyl ring and the length of the alkyl chain. The presence of the bromine atom in this compound is expected to enhance the dipole moment of the molecule, which can favor the formation of smectic phases.

These materials could find applications in display technologies and other electro-optical devices. The ability to tune the liquid crystalline properties by modifying the molecular structure makes this class of compounds highly attractive for the design of new functional materials.

Table 3: Liquid Crystalline Properties of Analogous 2-Aryl-5-alkyl-1,3-dioxane Compounds This table presents data for structurally similar compounds to illustrate the potential liquid crystalline behavior.

| Compound | Alkyl Chain (at C5) | Aryl Group (at C2) | Mesophase(s) and Transition Temperatures (°C) |

| 2-(4-Cyanophenyl)-5-pentyl-1,3-dioxane | Pentyl | 4-Cyanophenyl | Cr 85 N 120 I |

| 2-(4-Ethoxyphenyl)-5-hexyl-1,3-dioxane | Hexyl | 4-Ethoxyphenyl | Cr 78 SmA 105 N 115 I |

| 2-(4-Nitrophenyl)-5-heptyl-1,3-dioxane | Heptyl | 4-Nitrophenyl | Cr 92 SmC 118 SmA 130 I |

Cr = Crystalline, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic liquid

Potential in Supramolecular Chemistry and Self-Assembly (if structural features are exploited)

The structural features of this compound, particularly the presence of the 1,3-dioxane ring and the aromatic system, suggest its potential for use in supramolecular chemistry. The oxygen atoms of the dioxane ring can act as hydrogen bond acceptors, enabling the formation of self-assembled structures through hydrogen bonding interactions with suitable donor molecules.

Furthermore, the aromatic phenyl ring can participate in π-π stacking interactions, which are another important driving force for self-assembly. The combination of hydrogen bonding and π-π stacking can lead to the formation of well-defined supramolecular architectures, such as sheets, fibers, or gels. The hexyl chain can play a role in directing the self-assembly process and influencing the morphology of the resulting structures.

While specific studies on the supramolecular behavior of this exact compound are not available, the principles of supramolecular chemistry suggest that it could be a valuable building block for the construction of functional soft materials. bohrium.comnih.gov

Table 4: Potential Supramolecular Interactions and Assemblies This table outlines hypothetical supramolecular systems involving the subject compound or its derivatives.

| Interacting Moiety | Type of Interaction | Potential Supramolecular Structure | Potential Application |

| 1,3-Dioxane oxygen atoms | Hydrogen bonding with diols or dicarboxylic acids | 1D chains or 2D networks | Crystal engineering, porous materials |

| Bromophenyl group | Halogen bonding with Lewis bases | Co-crystals | Anion recognition, catalysis |

| Phenyl ring | π-π stacking | Columnar or lamellar assemblies | Organic electronics, sensors |

| Hexyl chain | van der Waals interactions | Micellar or vesicular structures in solution | Drug delivery, encapsulation |

Development as a Chiral Auxiliary or Ligand Scaffold (if chirality is introduced or exploited)

The 1,3-dioxane scaffold can be rendered chiral by using an enantiomerically pure 1,3-diol in its synthesis. If this compound were synthesized from a chiral precursor, the resulting chiral dioxane could be utilized as a chiral auxiliary in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. slideshare.net After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

The stereogenic centers on the 1,3-dioxane ring can effectively control the facial selectivity of reactions at a nearby prochiral center. For example, chiral 1,3-dioxanes have been used to direct aldol (B89426) reactions, Diels-Alder reactions, and alkylations with high diastereoselectivity. The bulky substituents on the dioxane ring can block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.

Furthermore, the bromophenyl group could serve as an anchor point for the attachment of other functionalities, potentially leading to the development of novel chiral ligands for asymmetric catalysis. The combination of a rigid, stereodefined dioxane backbone and a modifiable aromatic ring makes this a promising scaffold for the design of new catalysts.

Table 5: Potential Applications as a Chiral Auxiliary in Asymmetric Synthesis This table provides hypothetical examples of the use of a chiral version of the title compound as a chiral auxiliary.

| Reaction Type | Substrate | Reagent | Expected Diastereomeric Excess (d.e.) |

| Asymmetric Aldol Reaction | Acetaldehyde | Lithium diisopropylamide (LDA), then Benzaldehyde (B42025) | >90% |

| Asymmetric Diels-Alder Reaction | Acryloyl derivative | Cyclopentadiene | >95% |

| Asymmetric Alkylation | Enolate of a propionyl derivative | Methyl iodide | >98% |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromophenyl)-5-hexyl-1,3-dioxane, and how are reaction conditions optimized?

The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of diols with aldehydes or ketones. For bromophenyl-substituted dioxanes, a precursor like 4-bromobenzaldehyde may react with a hexyl-substituted diol under reflux with a catalyst such as p-toluenesulfonic acid (p-TsOH). Reaction optimization includes tuning solvent polarity (e.g., toluene or dioxane), temperature (80–120°C), and catalyst loading (1–5 mol%) to maximize yield and minimize side products. Monitoring via TLC or GC/MS is critical .

Q. How can spectroscopic techniques (NMR, GC/MS) be used to confirm the structure of this compound?

- 1H/13C-NMR : The bromophenyl group produces distinct aromatic signals (δ 7.2–7.6 ppm for protons; δ 120–140 ppm for carbons). The hexyl chain shows characteristic methylene/methyl signals (δ 0.8–1.5 ppm). The dioxane ring’s oxygenated carbons appear at δ 60–100 ppm .

- GC/MS : The molecular ion peak ([M]+) should match the molecular weight (C16H21BrO2: ~332 g/mol). Fragmentation patterns (e.g., loss of Br or hexyl groups) aid structural confirmation .

Q. What are the solubility properties of bromophenyl-substituted dioxanes, and how do they influence solvent selection for reactions?

Bromophenyl-dioxanes are generally hydrophobic due to the aromatic and alkyl groups. Solubility data for similar compounds (e.g., 5-bromo-2-p-phenyl-5-nitro-1,3-dioxane) indicate limited solubility in polar solvents (water: <0.1 mg/mL) but good solubility in chloroform, DCM, or THF. Preferential solvent choice depends on reaction compatibility (e.g., avoiding protic solvents for acid-sensitive intermediates) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to study electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites (e.g., Br as an electrophilic center). Compare with experimental NMR shifts for validation .

- Molecular Docking : Use software like AutoDock to model interactions with biological targets (e.g., enzymes). The bromophenyl group may engage in halogen bonding, while the dioxane ring’s oxygen atoms could form hydrogen bonds .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for bromophenyl-dioxanes?

Discrepancies may arise from polymorphism (different crystal packing) or dynamic effects in solution (e.g., ring puckering in dioxanes). Cross-validate using:

Q. How can reaction pathways be modified to improve regioselectivity in bromophenyl-dioxane derivatives?

To enhance regioselectivity:

Q. What are the challenges in scaling up the synthesis of this compound for bulk material studies?

Key challenges include:

- Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: hexane/EtOAc) or distillation.

- Exothermicity : Control heat generation during cyclization using slow reagent addition and jacketed reactors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.